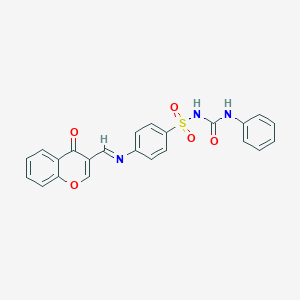

![molecular formula C9H6ClF3N2 B179888 2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 118000-42-3](/img/structure/B179888.png)

2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Overview

Description

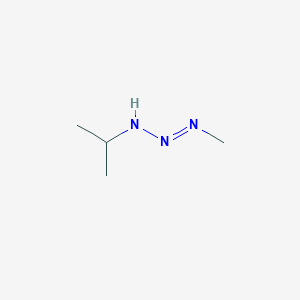

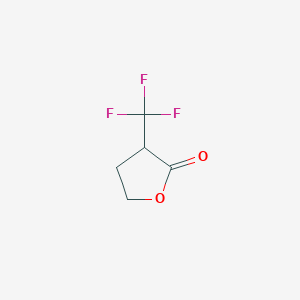

“2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C9H6ClF3N2 . It belongs to the class of imidazopyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton has been described .

Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine” consists of a fused bicyclic 5–6 heterocycle . The average mass of the molecule is 234.605 Da, and the monoisotopic mass is 234.017166 Da .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Organic Synthesis and Drug Development

This compound serves as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry. Its direct functionalization is considered one of the most efficient strategies for constructing imidazo[1,2-a]pyridine derivatives, which are crucial in developing new chemosynthetic strategies and drug development .

Radical Reactions

Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines have been made through transition metal catalysis, metal-free oxidation, and photocatalysis strategies. These methods are essential for creating diverse and complex molecular architectures within pharmaceutical research .

Chemosynthetic Methodologies

The compound is used in various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. These processes are fundamental in carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formation, which are pivotal in synthetic chemistry .

Chemical Detoxification

A series of selenoester derivatives of imidazo[1,2-a]pyridine has been synthesized for the chemical detoxification of mercury chloride (HgCl2). This application is particularly relevant in environmental chemistry, where reducing the toxicity of heavy metals is a significant concern .

Luminescent Materials

Imidazo[1,2-a]pyridine derivatives exhibit luminescence, making them useful in materials science. They have been reported in technological applications such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Versatile Scaffold in Organic Synthesis

The compound acts as a versatile scaffold in organic synthesis, facilitating the development of new synthetic methods and illustrating its reactivity and multifarious biological activity. This versatility is crucial for innovation in drug development and other biological applications .

Functionalization Strategies

Functionalization of imidazo[1,2-a]pyridines is a key area of interest, with various strategies being employed to modify this scaffold at different positions. This functionalization is vital for creating new compounds with potential medicinal properties .

Potential in Medicinal Chemistry

Due to its wide range of applications, this compound has significant potential in medicinal chemistry. It’s used to develop new chemosynthetic strategies and drugs, contributing to the discovery of treatments for various diseases .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, the core structure of this compound, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines can be functionalized through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially alter the compound’s interaction with its targets.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been explored for their potential as covalent anticancer agents . This suggests that similar compounds could have significant biological effects.

Action Environment

The synthesis and functionalization of imidazo[1,2-a]pyridines can be influenced by various factors, including the choice of catalyst and reaction conditions .

properties

IUPAC Name |

2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3N2/c10-3-7-5-15-4-6(9(11,12)13)1-2-8(15)14-7/h1-2,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZFGJBEZDPBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554874 | |

| Record name | 2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

CAS RN |

118000-42-3 | |

| Record name | 2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromobenzo[d]isothiazole](/img/structure/B179808.png)

![Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate](/img/structure/B179835.png)

![Imidazo[1,2-a]pyridine-3-sulfonic acid](/img/structure/B179839.png)